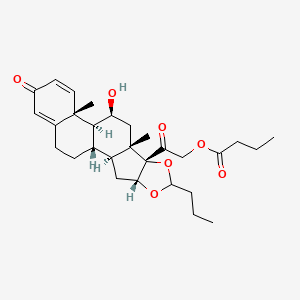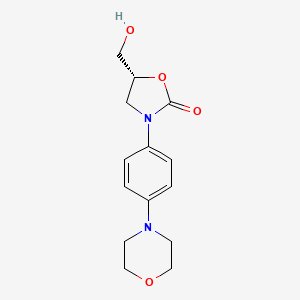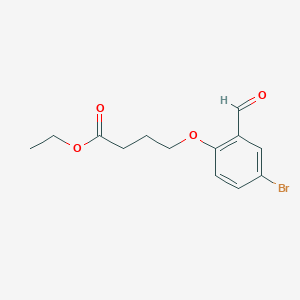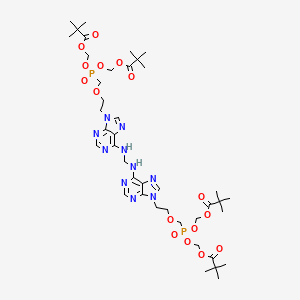
Quinic acid, TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinic acid, TMS (Trimethylsilyl) is a derivative of quinic acid, a cyclitol and a cyclic polyol. The chemical formula for this compound is C22H52O6Si5, and it has a molecular weight of 553.0722 . Quinic acid itself is a naturally occurring compound found in various plant sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . The TMS derivative is often used in analytical chemistry, particularly in gas chromatography, due to its enhanced volatility and stability .
Preparation Methods
The preparation of quinic acid, TMS involves the silylation of quinic acid. This process typically uses reagents such as trimethylsilyl chloride (TMSCl) and a base like pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent . The general reaction scheme is as follows:
Quinic Acid+TMSCl→Quinic Acid, TMS+HCl
Chemical Reactions Analysis
Quinic acid, TMS can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound back to its parent compound, quinic acid. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The TMS groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like sodium azide (NaN3).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinic acid, TMS is primarily related to its role as an analytical standard. In biological systems, quinic acid and its derivatives can modulate various biochemical pathways. For example, quinic acid has been shown to inhibit the MAP kinase and NF-κB signaling pathways, which are involved in inflammation . It also affects lipid metabolism and vascular function through interactions with gut microbiota .
Comparison with Similar Compounds
Quinic acid, TMS can be compared with other silylated derivatives of organic acids. Similar compounds include:
Shikimic Acid, TMS: Like quinic acid, shikimic acid is a cyclitol and a precursor to aromatic amino acids.
Chlorogenic Acid, TMS: Chlorogenic acid is an ester of quinic acid and caffeic acid.
Isocitric Acid, TMS: Isocitric acid is another cyclic polyol that can be silylated for analytical purposes.
This compound is unique due to its specific structure and the stability it provides in analytical applications. Its role in the synthesis of antiviral drugs also sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H52O6Si5 |
|---|---|
Molecular Weight |
553.1 g/mol |
IUPAC Name |
trimethylsilyl (3R,5R)-1,3,4,5-tetrakis(trimethylsilyloxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H52O6Si5/c1-29(2,3)24-18-16-22(28-33(13,14)15,21(23)27-32(10,11)12)17-19(25-30(4,5)6)20(18)26-31(7,8)9/h18-20H,16-17H2,1-15H3/t18-,19-,20?,22?/m1/s1 |
InChI Key |
DBCLHKSGLLGXOV-NDUMYTTKSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@@H]1CC(C[C@H](C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC1CC(CC(C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)


![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)





![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)


![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
